molecular formula C23H23N3O4 B11147543 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11147543
M. Wt: 405.4 g/mol
InChI Key: NYPSVCWABAHTCM-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This intermediate is then coupled with a pyridazinone derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents.

Scientific Research Applications

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
  • Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

Uniqueness

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23N3O4/c1-29-20-9-7-17(13-21(20)30-2)19-8-10-22(27)26(24-19)15-23(28)25-12-11-16-5-3-4-6-18(16)14-25/h3-10,13H,11-12,14-15H2,1-2H3

InChI Key

NYPSVCWABAHTCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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